![molecular formula C26H22N4O2S2 B2569127 4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline CAS No. 1090708-11-4](/img/structure/B2569127.png)
4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline
Overview
Description
4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline, abbreviated as 4-NSPQ, is a novel small molecule inhibitor of the enzyme dihydrofolate reductase (DHFR). It is a member of a class of compounds known as sulfonylpiperazin-1-ylquinazolines, and is the first of its kind to be developed and tested in the laboratory. This compound has been shown to have potential therapeutic applications, especially in the treatment of cancer.
Scientific Research Applications
Anti-Fibrotic Activity
Fibrosis, characterized by excessive deposition of collagen in tissues, can lead to organ dysfunction. Researchers have investigated the anti-fibrotic potential of 4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline derivatives. Specifically, compounds like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) have demonstrated promising anti-fibrotic activities. These compounds effectively inhibit collagen expression and reduce hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .
Mechanism of Action
Target of Action
The compound “4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline” contains a quinazoline moiety, which is a common structural component of many pharmacologically active compounds. Quinazoline derivatives are known to interact with a variety of targets, including kinases and G-protein coupled receptors .
Mode of Action
Quinazoline derivatives often act by binding to their target proteins and modulating their activity .
Biochemical Pathways
Without specific information on the compound “4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline”, it’s difficult to say which biochemical pathways it might affect. Quinazoline derivatives can affect a variety of biochemical pathways depending on their specific targets .
Result of Action
The molecular and cellular effects of “4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline” would depend on its specific targets and mode of action. These effects could range from changes in cell signaling and function to potential therapeutic effects in disease models .
properties
IUPAC Name |
4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S2/c31-34(32,21-12-11-19-6-1-2-7-20(19)18-21)30-15-13-29(14-16-30)26-22-8-3-4-9-23(22)27-25(28-26)24-10-5-17-33-24/h1-12,17-18H,13-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQARUVRGOHJYJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC3=CC=CC=C32)C4=CC=CS4)S(=O)(=O)C5=CC6=CC=CC=C6C=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Naphthalen-2-ylsulfonylpiperazin-1-yl)-2-thiophen-2-ylquinazoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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